N-(4-acetylphenyl)ethane-1-sulfonamide
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Overview
Description
N-(4-acetylphenyl)ethane-1-sulfonamide: is an organic compound with the molecular formula C10H13NO3S It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)ethane-1-sulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with ethanamine . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-acetylbenzenesulfonyl chloride+ethanamine→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of This compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The purification process often involves recrystallization from suitable solvents to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)ethane-1-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or are commonly used.
Reduction: Catalysts such as or are employed.
Substitution: Electrophiles like or can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-acetylphenyl)ethane-1-sulfonamide: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active sites, while the sulfonamide moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
N-(4-acetylphenyl)ethane-1-sulfonamide: can be compared with similar compounds such as:
- N-(4-methylphenyl)ethane-1-sulfonamide
- N-(4-chlorophenyl)ethane-1-sulfonamide
- N-(4-nitrophenyl)ethane-1-sulfonamide
These compounds share a common ethanesulfonamide backbone but differ in the substituents on the phenyl ring. The unique acetyl group in This compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-15(13,14)11-10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEWVNFPYIPXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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